molecular formula C6H6F3NS B12984147 2-Methyl-5-(trifluoromethyl)thiophen-3-amine

2-Methyl-5-(trifluoromethyl)thiophen-3-amine

Cat. No.: B12984147
M. Wt: 181.18 g/mol
InChI Key: MDFQCEVSJSODMF-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)thiophen-3-amine is an organic compound that features a thiophene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)thiophen-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the condensation reactions such as the Gewald reaction, which is a condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal-Knorr synthesis is also used, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly suitable for industrial production due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)thiophen-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)thiophen-3-amine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both a methyl and a trifluoromethyl group on the thiophene ring imparts distinct electronic and steric properties that differentiate it from other similar compounds .

Biological Activity

2-Methyl-5-(trifluoromethyl)thiophen-3-amine is an aromatic amine characterized by a thiophene ring with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This unique structure contributes to its biological activity, which has garnered attention in various fields, particularly in medicinal chemistry. The compound's molecular formula is C₇H₆F₃N₁S, with a molecular weight of approximately 201.20 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities in several domains:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess significant antimicrobial properties, potentially effective against various pathogens.
  • Anticancer Potential : The compound's ability to modulate biological targets positions it as a candidate for anticancer drug development.
  • Enzyme Inhibition : Its interaction with specific receptors or enzymes suggests possible applications in inhibiting certain biological pathways.

The mechanism of action for this compound typically involves binding to biological targets, which can lead to modulation of their activity. The trifluoromethyl moiety enhances the compound's ability to penetrate biological membranes, thereby increasing its efficacy as a pharmacological agent. Research is ongoing to elucidate the precise mechanisms and pathways influenced by this compound.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameKey Differences
2-MethylthiopheneLacks the trifluoromethyl group, resulting in different chemical reactivity.
5-(Trifluoromethyl)thiopheneDoes not have a methyl group at the 2-position, affecting its properties.
Thiophene-2-amineLacks both the trifluoromethyl and methyl groups, leading to distinct behavior.

The combination of both trifluoromethyl and methyl groups on the thiophene ring imparts specific chemical properties such as increased lipophilicity and metabolic stability.

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted that derivatives of thiophene compounds, including this compound, exhibited promising antimicrobial activity against various bacterial strains, with minimal inhibitory concentrations (MIC) suggesting effectiveness comparable to established antibiotics.
  • Anticancer Activity : In vitro assays demonstrated that compounds similar to this compound showed cytotoxic effects on cancer cell lines. The mechanism was attributed to apoptosis induction through specific receptor interactions .
  • Enzyme Interaction Studies : Research focused on enzyme inhibition revealed that this compound could inhibit key enzymes involved in metabolic pathways related to cancer proliferation and microbial resistance .

Properties

Molecular Formula

C6H6F3NS

Molecular Weight

181.18 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)thiophen-3-amine

InChI

InChI=1S/C6H6F3NS/c1-3-4(10)2-5(11-3)6(7,8)9/h2H,10H2,1H3

InChI Key

MDFQCEVSJSODMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(F)(F)F)N

Origin of Product

United States

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